molecular formula C16H15ClN2S B2910088 (2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE CAS No. 865546-54-9

(2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE

Cat. No.: B2910088
CAS No.: 865546-54-9
M. Wt: 302.82
InChI Key: VDCABYZFTPNRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE is a compound that belongs to the class of indole derivatives. . This compound, in particular, features a 4-chlorophenyl group attached to an indole moiety, which is further connected to an ethylamine group through a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of (2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2S/c17-12-7-5-11(6-8-12)15-16(20-10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCABYZFTPNRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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